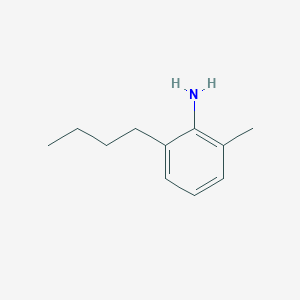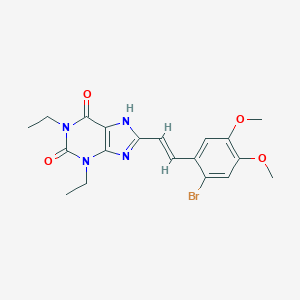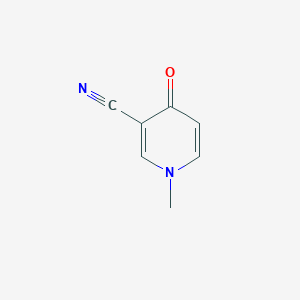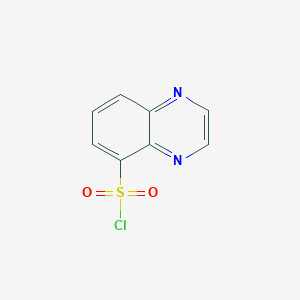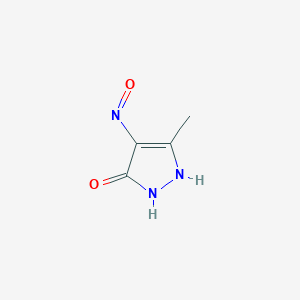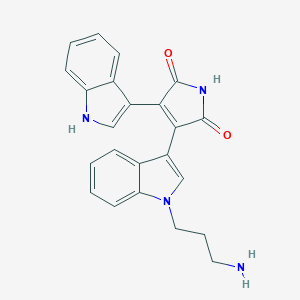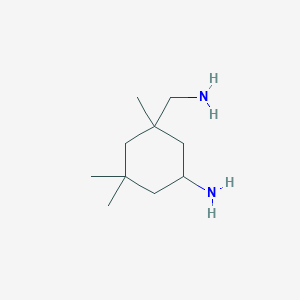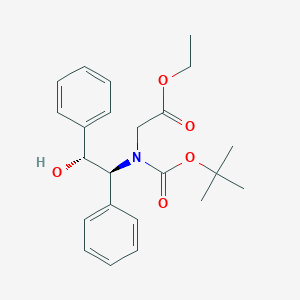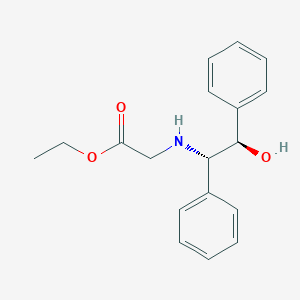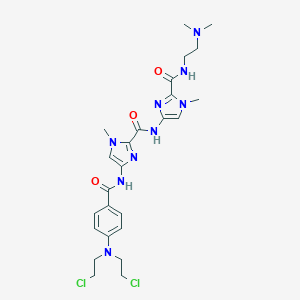
Moxilubant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxilubant is a small molecule leukotriene B4 receptor 1 antagonist. It is primarily used in research for its potential therapeutic effects on immune system disorders, skin and musculoskeletal disorders, and conditions such as psoriasis and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxilubant involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including purification steps to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Moxilubant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Moxilubant has several scientific research applications, including:
Chemistry: Used as a model compound to study leukotriene B4 receptor antagonism.
Biology: Investigated for its effects on immune system modulation and inflammation.
Industry: Utilized in the development of new drugs targeting leukotriene pathways.
Mechanism of Action
Moxilubant exerts its effects by inhibiting leukotriene B4 signaling. It acts as a leukotriene B4 receptor 1 antagonist, blocking the binding of leukotriene B4 to its receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used for asthma management.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.
Uniqueness of Moxilubant
This compound is unique due to its specific antagonistic action on leukotriene B4 receptor 1, making it a valuable compound for research in immune system disorders and inflammatory conditions. Its potency and selectivity distinguish it from other leukotriene receptor antagonists .
Properties
CAS No. |
146978-48-5 |
|---|---|
Molecular Formula |
C26H37N3O4 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28) |
InChI Key |
VAYJLOGCWOXMAS-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC |
| 146978-48-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



